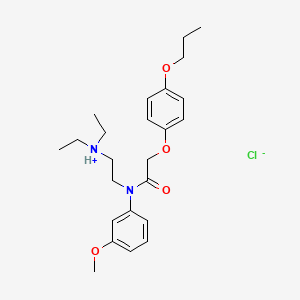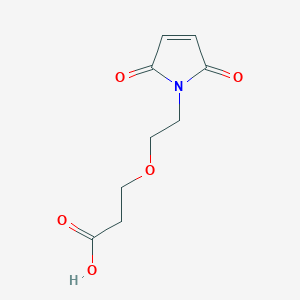
Mal-PEG1-ácido
Descripción general
Descripción
Mal-PEG1-acid is a polyethylene glycol (PEG) derivative containing a maleimide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group reacts specifically with thiol groups to form a covalent bond, enabling the connection of biomolecules with a thiol. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Aplicaciones Científicas De Investigación
Mal-PEG1-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Used in the development of antibody-drug conjugates (ADCs) and other therapeutic agents.
Industry: Employed in the production of PEGylated compounds for various applications .
Mecanismo De Acción
Target of Action
Mal-PEG1-acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of Mal-PEG1-acid are the proteins that the antibodies or PROTACs are designed to target. The specific target protein depends on the antibody or PROTAC that Mal-PEG1-acid is used to synthesize .
Mode of Action
Mal-PEG1-acid acts as a linker in the synthesis of ADCs and PROTACs . It contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This allows the drug to be selectively delivered to the target protein .
Biochemical Pathways
The biochemical pathways affected by Mal-PEG1-acid depend on the specific ADC or PROTAC it is used to synthesize. In general, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in mal-peg1-acid increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Mal-PEG1-acid’s action is the successful synthesis of ADCs or PROTACs that can selectively target and modulate the activity of specific proteins . The molecular and cellular effects of this action depend on the specific ADC or PROTAC synthesized.
Action Environment
The action of Mal-PEG1-acid, as a linker in the synthesis of ADCs and PROTACs, is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process .
Análisis Bioquímico
Biochemical Properties
Mal-PEG1-acid interacts with various biomolecules, primarily through its Maleimides group and COOH/Carboxylic Acid group . The Maleimides group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of action of Mal-PEG1-acid involves its ability to form covalent bonds with biomolecules through its Maleimides group and COOH/Carboxylic Acid group This allows it to connect with biomolecules, potentially influencing their function and interactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-PEG1-acid is synthesized by combining a maleimide group with a PEG chain and a terminal carboxylic acid. The maleimide group is highly reactive and facilitates the conjugation with thiol groups under mild conditions. The PEG spacer enhances solubility and stability in various environments .
Industrial Production Methods
Industrial production of Mal-PEG1-acid involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a stable product. The process typically includes the activation of the carboxylic acid group using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of amide bonds .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG1-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form a stable thioether linkage.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds
Common Reagents and Conditions
EDC: Used to activate the carboxylic acid group for amide bond formation.
HATU: Another activator used for amide bond formation.
Thiol-containing Compounds: React with the maleimide group to form thioether linkages
Major Products Formed
Thioether Linkages: Formed by the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed by the reaction of the terminal carboxylic acid with primary amine groups
Comparación Con Compuestos Similares
Similar Compounds
- Mal-PEG2-acid
- Mal-PEG3-acid
- Mal-PEG4-acid
- Mal-PEG5-acid
- Mal-PEG6-acid
- Mal-PEG8-acid
- Mal-PEG12-acid
Uniqueness
Mal-PEG1-acid is unique due to its single PEG unit, which provides a balance between solubility and reactivity. The maleimide group allows for specific conjugation with thiol groups, while the terminal carboxylic acid enables the formation of stable amide bonds. This combination of features makes Mal-PEG1-acid a versatile and valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZFUAXOTCJZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


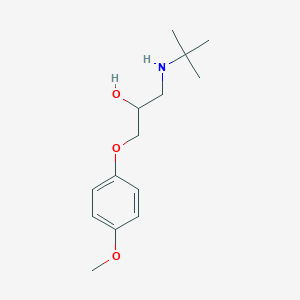
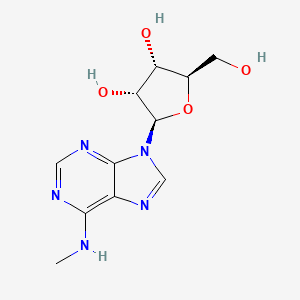
![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)
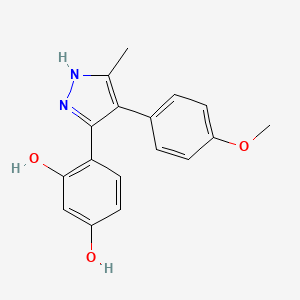
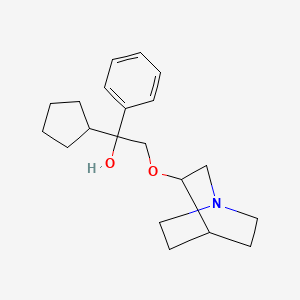
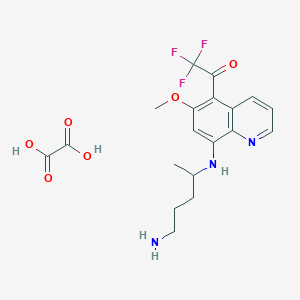

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)
![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)
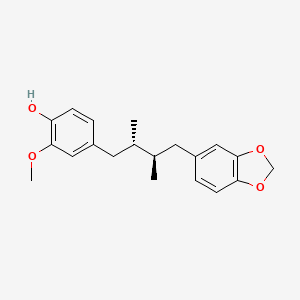
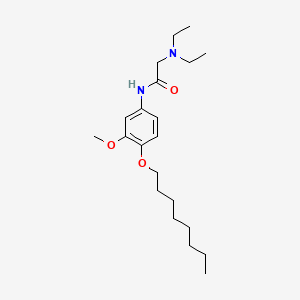
![2-(N-[2-(4-ethoxyphenoxy)acetyl]-3-methoxyanilino)ethyl-diethylazanium;2,4,6-trinitrophenolate](/img/structure/B1675872.png)
